molecular formula C21H19F3N2S B2671133 2-(cyclopentylsulfanyl)-5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazole CAS No. 1226459-08-0

2-(cyclopentylsulfanyl)-5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazole

Cat. No.: B2671133
CAS No.: 1226459-08-0
M. Wt: 388.45
InChI Key: HZSIVSHDCAQNPX-UHFFFAOYSA-N
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Description

The compound “2-(cyclopentylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted with a phenyl group, a trifluoromethylphenyl group, and a cyclopentylthio group .

Scientific Research Applications

Synthesis and Derivatives

  • Bicyclic Imidazole Derivatives : N-Cyanolactam 2-imines, which are versatile NCNC building blocks, have been utilized for synthesizing partially saturated bicyclic compounds, including imidazole derivatives (Pätzel, Bohrisch, & Liebscher, 1991).

Chemical Properties and Reactions

  • Corrosion Inhibition : Imidazole derivatives, including 2-phenyl-2-imidazoline, have been investigated for their corrosion inhibition properties, demonstrating effectiveness in protecting materials like AA5052 in acidic solutions (He, Jiang, Li, Wang, Hou, & Wu, 2014).
  • Synthesis of Analogues with Biological Activity : Synthesis of 1H-imidazoles has led to compounds with biological activity, exhibiting hormonal activity and antiproliferative effects against cancer cell lines (Wiglenda, Ott, Kircher, Schumacher, Schuster, Langer, & Gust, 2005).

Catalysis and Synthesis Techniques

  • Microwave-Assisted Synthesis : Utilizing microwave techniques for synthesizing imidazole derivatives, including those with a 1,2,4-triazole ring, has proven efficient in producing compounds with antioxidant activities (Menteşe, Karaali, Yılmaz, Ülker, & Kahveci, 2013).
  • Catalyst for Synthesis of Imidazoles : L-Proline has been used as a catalyst in the synthesis of various imidazole derivatives, demonstrating cost-effectiveness and ease in purification of products (Samai, Nandi, Singh, & Singh, 2009).

Properties

IUPAC Name

2-cyclopentylsulfanyl-5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2S/c22-21(23,24)16-9-6-10-17(13-16)26-19(15-7-2-1-3-8-15)14-25-20(26)27-18-11-4-5-12-18/h1-3,6-10,13-14,18H,4-5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSIVSHDCAQNPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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